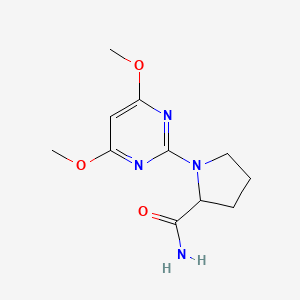![molecular formula C10H14BrN3OS B6448107 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2640815-54-7](/img/structure/B6448107.png)
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine, also known as 5-Bromo-2-MS-NMP, is an organic compound that is widely used in scientific research applications. This compound has a wide range of applications, from biochemical and physiological effects to lab experiments.
科学研究应用
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP has a wide range of scientific research applications. It has been used in the study of protein-DNA interactions, as a tool for studying enzyme-catalyzed reactions, and as a reagent for the synthesis of various biologically active compounds. It can also be used to study the structure and function of proteins, as well as to investigate the activity of enzymes. Additionally, this compound-NMP has been used in the study of DNA-protein interactions, as well as in the study of the structure and function of DNA.
作用机制
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is not yet fully understood. However, it is believed that it works by binding to the target protein or enzyme, resulting in a conformational change that alters the activity of the protein or enzyme. This conformational change can be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, this compound-NMP can be used to study the structure and function of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-NMP are not yet fully understood. However, it has been suggested that it may have an inhibitory effect on the activity of some enzymes, as well as a protective effect against oxidative damage. Additionally, this compound-NMP may have an anti-inflammatory effect and may be beneficial in the treatment of some diseases.
实验室实验的优点和局限性
The main advantage of using 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a wide range of applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in high-throughput experiments, and it is not suitable for use in vivo experiments. Additionally, it is not suitable for use in long-term experiments, as it is not very stable.
未来方向
There are many potential future directions for the use of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, it could be used to study the structure and function of DNA, as well as to investigate the activity of DNA-binding proteins. Additionally, it could be used to study the effects of oxidative damage, as well as to investigate the potential therapeutic uses of this compound. Finally, it could be used to study the effects of environmental toxins, as well as to investigate the potential applications of this compound in the treatment of various diseases.
合成方法
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is relatively simple and can be achieved by reacting 5-bromo-2-methylsulfanyl-pyrimidine-4-amine with oxalyl chloride in the presence of a base. The reaction is conducted in an inert atmosphere and is usually carried out at room temperature. The product is then isolated and purified by column chromatography.
属性
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c1-16-10-13-6-8(11)9(14-10)12-5-7-3-2-4-15-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCOHJSYPMRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448026.png)
![5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448030.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B6448032.png)
![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)
![2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6448050.png)
![3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448064.png)
![3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448068.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6448070.png)
![5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448074.png)
![1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6448091.png)
![N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B6448094.png)
![2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6448115.png)